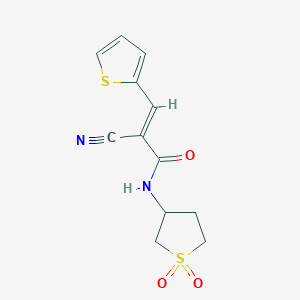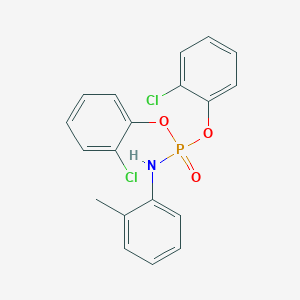![molecular formula C24H18ClFN2O2S2 B11973869 3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973869.png)
3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorphenyl)-2-{[2-(4-Fluorphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-on ist eine komplexe organische Verbindung, die zur Klasse der Benzothienopyrimidine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Chlorphenylgruppe, eine Fluorphenylgruppe und einen Tetrahydrobenzothienopyrimidinon-Kern umfasst.
Vorbereitungsmethoden
Die Synthese von 3-(4-Chlorphenyl)-2-{[2-(4-Fluorphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-on umfasst mehrere Schritte, die jeweils spezifische Reaktionsbedingungen und Reagenzien erfordern.
Synthese des Benzothienopyrimidinon-Kerns: Die Kernstruktur kann durch eine Reihe von Cyclisierungsreaktionen synthetisiert werden, die Thiophenderivate und geeignete Amine beinhalten.
Einführung der Chlorphenylgruppe: Die Chlorphenylgruppe wird durch eine nucleophile Substitutionsreaktion unter Verwendung von 4-Chlorbenzylchlorid eingeführt.
Einführung der Fluorphenylgruppe: Die Fluorphenylgruppe wird durch eine ähnliche nucleophile Substitutionsreaktion unter Verwendung von 4-Fluorbenzylchlorid eingeführt.
Endgültige Assemblierung: Der letzte Schritt umfasst die Kupplung der synthetisierten Zwischenprodukte unter spezifischen Bedingungen, um die Zielverbindung zu bilden.
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung dieser Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
3-(4-Chlorphenyl)-2-{[2-(4-Fluorphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-on unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Schwefelatom, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen anvisieren und sie in Alkohole umwandeln.
Substitution: Die aromatischen Ringe in der Verbindung können an elektrophilen und nucleophilen Substitutionsreaktionen teilnehmen, wodurch eine weitere Funktionalisierung ermöglicht wird.
Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen einer Hydrolyse unterliegen und sich in ihre Bestandteile zersetzen.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für die Hydrolyse. Die wichtigsten gebildeten Produkte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorphenyl)-2-{[2-(4-Fluorphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-on hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antifungale und Antikrebs-Eigenschaften.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Krankheiten abzielen.
Industrie: Sie wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten industriellen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Chlorphenyl)-2-{[2-(4-Fluorphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Es ist bekannt, dass die Verbindung an bestimmte Enzyme und Rezeptoren bindet, ihre Aktivität hemmt und zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-(4-Chlorphenyl)-2-{[2-(4-Fluorphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
- 3-(4-Chlorphenyl)-2-{[2-(4-Fluorphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-on : Diese Verbindung teilt eine ähnliche Kernstruktur, kann aber verschiedene Substituenten aufweisen, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt.
- Benzothienopyrimidine : Andere Verbindungen in dieser Klasse können verschiedene Substituenten am Benzothienopyrimidinon-Kern aufweisen, was zu einzigartigen Eigenschaften und Anwendungen führt.
- Phenyl-substituierte Pyrimidine : Verbindungen mit Phenylgruppen, die an verschiedenen Positionen am Pyrimidinring substituiert sind, können unterschiedliche Reaktivität und biologische Aktivitäten aufweisen.
Die Einzigartigkeit von 3-(4-Chlorphenyl)-2-{[2-(4-Fluorphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-on liegt in seiner spezifischen Kombination von Substituenten und den daraus resultierenden Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung machen.
Eigenschaften
Molekularformel |
C24H18ClFN2O2S2 |
|---|---|
Molekulargewicht |
485.0 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H18ClFN2O2S2/c25-15-7-11-17(12-8-15)28-23(30)21-18-3-1-2-4-20(18)32-22(21)27-24(28)31-13-19(29)14-5-9-16(26)10-6-14/h5-12H,1-4,13H2 |
InChI-Schlüssel |
ZVAWEVPRCVOFGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-(2-furylmethyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973786.png)

![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11973793.png)
![9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973795.png)
![2-(Naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973798.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11973804.png)
![6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11973818.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973828.png)


![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11973844.png)
![3,7,15,19-Tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9,11,13(26),21,23-hexaene](/img/structure/B11973847.png)
![4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B11973862.png)
